![molecular formula C9H15N3O2 B1373963 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid CAS No. 663616-38-4](/img/structure/B1373963.png)
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group at the 5-position and a tert-butyl group at the 3-position of the pyrazole ring, along with an acetic acid moiety attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For instance, the reaction of tert-butyl hydrazine with ethyl acetoacetate can yield 3-tert-butyl-1H-pyrazole.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction. For example, nitration of 3-tert-butyl-1H-pyrazole followed by catalytic hydrogenation can yield 5-amino-3-tert-butyl-1H-pyrazole.
Attachment of the acetic acid moiety: This can be achieved through the reaction of 5-amino-3-tert-butyl-1H-pyrazole with chloroacetic acid under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or sulfonated pyrazole derivatives.
Scientific Research Applications
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a tert-butyl group.
5-amino-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a tert-butyl group.
2-(5-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but without the tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid can significantly influence its chemical reactivity and biological activity. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s binding to enzymes or receptors and potentially enhancing its selectivity and potency.
Biological Activity
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid, a synthetic organic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazole ring substituted with an amino group and a tert-butyl group, along with an acetic acid moiety. Its structural uniqueness contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H16N3O2 |
Molecular Weight | 198.24 g/mol |
CAS Number | 663616-38-4 |
IUPAC Name | 2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid |
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can possess significant anti-inflammatory properties. The compound has been evaluated in various models, demonstrating its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. Research indicates potential efficacy against bacterial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents.
3. Anticancer Activity
Pyrazole derivatives, including this compound, have been studied for their anticancer properties. They have shown the ability to inhibit the proliferation of cancer cells in vitro and exhibit antitumor activity in vivo. Notably, compounds with a similar structure have been linked to the inhibition of several cancer cell types, including lung and breast cancer cells.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The unique structural features allow for hydrogen bonding and π-π interactions, while the amino and acetic acid groups facilitate ionic and covalent bonding with target molecules. This modulation of enzyme or receptor activity leads to various biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A derivative was tested for COX-1/COX-2 inhibitory activity, showing an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
- Anticancer Evaluation : A study reported that pyrazole-containing compounds exhibited significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines . The findings underscore the potential of these compounds in cancer therapy.
Properties
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14/h4H,5,10H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOASNZZWAIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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